molecular formula C8H9N3 B1338963 3-methyl-1H-indazol-5-amine CAS No. 90764-90-2

3-methyl-1H-indazol-5-amine

Cat. No.: B1338963
CAS No.: 90764-90-2
M. Wt: 147.18 g/mol
InChI Key: HQMYDRGGBUKAKP-UHFFFAOYSA-N
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Description

3-methyl-1H-indazol-5-amine is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used as core structures in various pharmaceuticals. The compound this compound is characterized by a methyl group at the third position and an amino group at the fifth position on the indazole ring. It appears as a white to pale yellow solid and has limited solubility in water but is soluble in organic solvents such as ethanol and dimethylformamide .

Biochemical Analysis

Biochemical Properties

3-methyl-1H-indazol-5-amine has been shown to interact with various biomolecules in biochemical reactions . For instance, it has been found to inhibit Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by affecting apoptosis and cell cycle .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels.

Transport and Distribution

It is believed to interact with various transporters or binding proteins, which may affect its localization or accumulation .

Subcellular Localization

It is believed that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-indazol-5-amine can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines. This method typically involves the formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method includes transition metal-catalyzed reactions and reductive cyclization reactions .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and reagents is crucial to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H-indazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted indazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1H-indazole-3-amine: Another indazole derivative with similar biological activities.

    2H-indazole: A structural isomer with different chemical properties.

    1-methyl-1H-indazole: Lacks the amino group at the fifth position.

Uniqueness

3-methyl-1H-indazol-5-amine is unique due to the presence of both a methyl group at the third position and an amino group at the fifth position. This specific substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-methyl-2H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMYDRGGBUKAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461525
Record name 3-methyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90764-90-2
Record name 3-Methyl-1H-indazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90764-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1H-indazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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